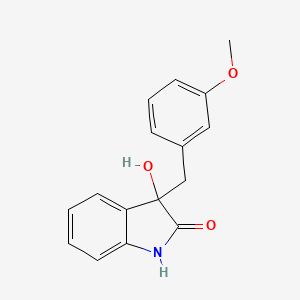
3-(m-Anisyl)-3-hydroxyindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Anisyl)-3-hydroxyindolin-2-one is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has demonstrated that derivatives of 3-(m-Anisyl)-3-hydroxyindolin-2-one exhibit potent anticancer activity:
- Inhibition of Cancer Cell Proliferation : Various studies have shown that compounds based on this scaffold can inhibit the growth of multiple cancer cell lines. For instance, homodimeric derivatives synthesized through Morita-Baylis-Hillman reactions showed promising anticancer activity with IC50 values as low as 0.72 µM against certain strains .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with critical cellular pathways involved in tumor growth and survival.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Alzheimer’s Disease Research : Studies focusing on acetylcholinesterase inhibitors have identified derivatives that not only inhibit this enzyme but also exhibit potential in reducing β-amyloid aggregation, a hallmark of Alzheimer's disease . These compounds may offer a dual approach by targeting symptomatic relief while also modifying disease progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:
- Modification Effects : Research indicates that substituents at specific positions on the indole ring can significantly enhance biological activity. For example, halogen substitutions at certain positions improve potency against HIV reverse transcriptase, indicating a broader antiviral potential .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound derivatives:
Eigenschaften
CAS-Nummer |
799262-40-1 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
3-hydroxy-3-[(3-methoxyphenyl)methyl]-1H-indol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-12-6-4-5-11(9-12)10-16(19)13-7-2-3-8-14(13)17-15(16)18/h2-9,19H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
WECURKBYMYAGON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















